molecular formula C13H26N2 B4998582 N-cycloheptyl-1-methyl-4-piperidinamine

N-cycloheptyl-1-methyl-4-piperidinamine

Numéro de catalogue B4998582
Poids moléculaire: 210.36 g/mol
Clé InChI: LRLXHKFLDZKJKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cycloheptyl-1-methyl-4-piperidinamine, also known as CPP-109, is a compound that has been extensively studied for its potential therapeutic uses. CPP-109 is a derivative of the naturally occurring compound, γ-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that regulates neuronal excitability in the central nervous system. CPP-109 has been shown to have potential therapeutic applications in the treatment of addiction, particularly cocaine and alcohol addiction.

Mécanisme D'action

The mechanism of action of N-cycloheptyl-1-methyl-4-piperidinamine involves the inhibition of GABA-T. By inhibiting GABA-T, this compound leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to have potential therapeutic applications in the treatment of addiction.
Biochemical and Physiological Effects:
This compound has been shown to have potential therapeutic applications in the treatment of addiction. It has been shown to be a potent inhibitor of GABA-T, which leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to have potential therapeutic applications in the treatment of addiction.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-cycloheptyl-1-methyl-4-piperidinamine in lab experiments include its potent inhibition of GABA-T, which leads to an increase in GABA levels in the brain. This increase in GABA levels has been shown to have potential therapeutic applications in the treatment of addiction. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Orientations Futures

For the research on N-cycloheptyl-1-methyl-4-piperidinamine include further studies on its potential therapeutic applications in the treatment of addiction. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity. Finally, studies on the potential use of this compound in other neurological disorders may also be warranted.

Méthodes De Synthèse

The synthesis of N-cycloheptyl-1-methyl-4-piperidinamine involves a multi-step process. The first step involves the synthesis of 1-methyl-4-piperidinone, which is then reacted with cycloheptylamine to yield N-cycloheptyl-1-methyl-4-piperidinone. This intermediate is then reacted with sodium borohydride to yield this compound.

Applications De Recherche Scientifique

N-cycloheptyl-1-methyl-4-piperidinamine has been extensively studied for its potential therapeutic uses. It has been shown to be a potent inhibitor of the enzyme, GABA transaminase (GABA-T). GABA-T is responsible for the degradation of GABA in the brain. Inhibition of GABA-T leads to an increase in GABA levels in the brain, which has been shown to have potential therapeutic applications in the treatment of addiction.

Propriétés

IUPAC Name

N-cycloheptyl-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-15-10-8-13(9-11-15)14-12-6-4-2-3-5-7-12/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLXHKFLDZKJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.